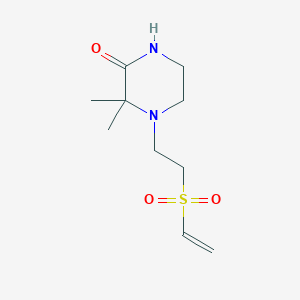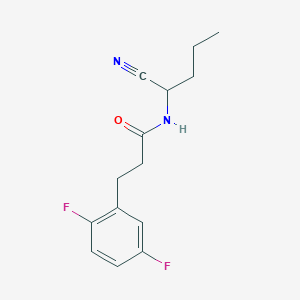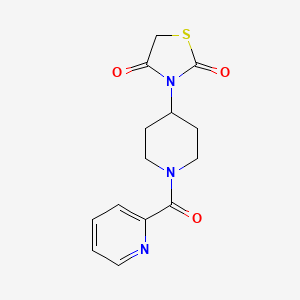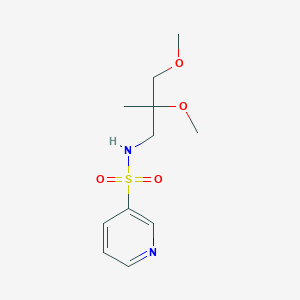![molecular formula C15H23ClN4O2 B2859885 tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate CAS No. 1138220-58-2](/img/structure/B2859885.png)
tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate is a chemical compound with the CAS Number: 1138220-58-2 . It has a molecular weight of 326.83 . The IUPAC name for this compound is tert-butyl ((1r,4r)-4-((6-chloropyrazin-2-yl)amino)cyclohexyl)carbamate . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-13-9-17-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,18,20)(H,19,21)/t10-,11- . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 326.83 .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate in Nucleotide Analogue Synthesis
The compound tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate serves as a critical intermediate in the synthesis of nucleotide analogues. An example includes its use in the enantioselective creation of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the development of antiviral and anticancer therapeutics. The structural analysis of such intermediates confirms their configuration, which is essential for the targeted biological activity of the final nucleotide analogues (Ober et al., 2004).
Chemical Transformation and Organic Synthesis
The chemical versatility of tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate is highlighted in its application for the preparation of various organic molecules. For instance, its reaction with di-tert-butyl dicarbonate and subsequent condensation with 1-bromo-6-chlorohexane elucidates its role in synthesizing complex organic compounds, demonstrating its utility in creating a broad range of chemical entities for further biological evaluation or as part of larger synthetic routes (Zhong-Qian Wu, 2011).
Facilitating Stereocontrolled Synthesis
This compound also plays a significant role in facilitating stereocontrolled synthesis, as illustrated in the efficient stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide. These stereoisomers are crucial intermediates for the synthesis of factor Xa inhibitors, demonstrating the compound’s utility in the preparation of stereochemically complex pharmaceuticals (Xin Wang et al., 2017).
Novel Applications in Material Science
In material science, derivatives of tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate have been explored for the development of nanofibers with strong blue emissive properties. These nanofibers show potential as fluorescent sensory materials for detecting volatile acid vapors, indicating the compound's applicability beyond pharmaceuticals into advanced material applications (Jiabao Sun et al., 2015).
Antibacterial Agent Development
Furthermore, the compound's framework has been utilized in the design and synthesis of novel derivatives with antibacterial activity. By modifying the core structure, researchers have developed compounds that show promising antibacterial properties, highlighting its potential as a scaffold for the development of new antibacterial agents (K. Prasad, 2021).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-13-9-17-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOFTZMAGSDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859802.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859803.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859805.png)


![1-(Cyclopropylcarbamoyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2859808.png)



![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)